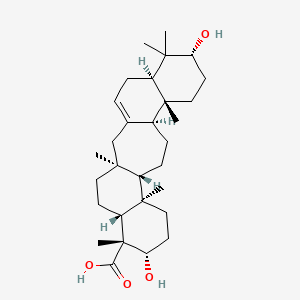

Lycernuic acid A

Description

Properties

IUPAC Name |

(3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-26(2)20-9-7-18-17-27(3)14-11-22-29(5,16-13-24(32)30(22,6)25(33)34)21(27)10-8-19(18)28(20,4)15-12-23(26)31/h7,19-24,31-32H,8-17H2,1-6H3,(H,33,34)/t19-,20-,21-,22+,23+,24-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIWJHUJDHZDIN-PMVHANJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098204 | |

| Record name | (3S,4R,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-3,11-dihydroxy-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53755-77-4 | |

| Record name | (3S,4R,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-3,11-dihydroxy-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53755-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4R,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-3,11-dihydroxy-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Lycernuic acid A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycernuic acid A, a serratane-type triterpenoid, has been identified as a promising natural product with potential therapeutic applications. Isolated from plants of the Lycopodiaceae family, this compound has demonstrated notable biological activity, particularly as an inhibitor of secreted aspartic proteases (SAPs) from the pathogenic yeast Candida albicans. This guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies associated with this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is chemically known as 3β,21β-dihydroxyserrat-14-en-24-oic acid. It belongs to the serratane class of triterpenoids, which are characterized by a unique pentacyclic skeleton.

| Property | Value |

| Systematic Name | 3β,21β-dihydroxy-serrat-14-en-24-oic acid |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| CAS Number | 53755-77-4 |

| Class | Serratane Triterpenoid |

| SMILES (Proposed) | C[C@H]1CC[C@H]2--INVALID-LINK--(C)C[C@H]3[C@]2(C)C=C[C@H]4[C@]3(C)CC--INVALID-LINK--C4(C)C |

| InChI (Proposed) | InChI=1S/C30H48O4/c1-17-10-12-29(16-34)21(17)15-20-28(5)13-11-19(32)27(3,4)18(28)9-7-22-26(2,3)23(14-24(33)35)30(20,22)6/h15,18-19,21-23,32,34H,7-14,16H2,1-6H3,(H,33,35)/t18-,19+,20+,21-,22+,23+,26-,27+,28+,29+,30+/m1/s1 |

Biological Activity and Signaling Pathway

The primary reported biological activity of this compound is its inhibitory effect on the secreted aspartic proteases (SAPs) of Candida albicans. SAPs are critical virulence factors for this opportunistic fungal pathogen, playing a key role in tissue invasion, nutrient acquisition, and evasion of the host immune system.

Role of Secreted Aspartic Proteases in Candida albicans Pathogenesis

Candida albicans secretes a family of at least 10 different SAP isoenzymes, each with distinct substrate specificities and expression patterns that are adapted to different host environments. These proteases contribute to virulence by:

-

Degrading host tissues: SAPs can break down extracellular matrix proteins such as collagen, fibronectin, and laminin, facilitating the invasion of host tissues.

-

Digesting host proteins for nutrition: The breakdown of host proteins provides a source of nitrogen for fungal growth and proliferation.

-

Evasion of the host immune system: SAPs can degrade host immune components, including antibodies and complement proteins.

-

Inducing host cell damage: Some SAPs can trigger apoptosis in host epithelial cells, further contributing to tissue damage.[1]

Inhibition of SAPs by this compound

This compound acts as an inhibitor of these crucial virulence factors. By blocking the activity of SAPs, this compound can potentially mitigate the pathogenic effects of C. albicans infections. The precise mechanism of inhibition has not been fully elucidated but is presumed to involve the binding of the triterpenoid to the active site of the protease.

Signaling Pathway Diagram

The following diagram illustrates the role of Candida albicans SAPs in pathogenesis and the inhibitory action of this compound.

Caption: Candida albicans pathogenesis and its inhibition.

Experimental Protocols

The following provides a detailed methodology for a key experiment related to the biological activity of this compound.

Secreted Aspartic Protease (SAP) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against the secreted aspartic proteases of Candida albicans.

Objective: To determine the in vitro inhibitory effect of this compound on the proteolytic activity of C. albicans SAPs.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Yeast Carbon Base (YCB) medium

-

Bovine Serum Albumin (BSA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile petri dishes

-

Spectrophotometer

-

Microplate reader

Experimental Workflow Diagram:

Caption: Experimental workflow for SAP inhibition assay.

Procedure:

-

Preparation of YCB-BSA Agar Plates:

-

Prepare Yeast Carbon Base (YCB) medium according to the manufacturer's instructions.

-

Supplement the medium with Bovine Serum Albumin (BSA) to a final concentration of 0.2% (w/v) as the sole nitrogen source.

-

Autoclave the medium and cool to 50-55°C.

-

Add varying concentrations of this compound (and a solvent control) to aliquots of the molten agar.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Culture C. albicans in a suitable liquid medium (e.g., YPD broth) overnight at 30°C with shaking.

-

Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

-

Inoculation and Incubation:

-

Spot a small volume (e.g., 5 µL) of the prepared C. albicans inoculum onto the center of the YCB-BSA agar plates containing different concentrations of this compound.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

After incubation, a clear zone of proteolysis (a halo) will be visible around the fungal colony on the control plates due to the degradation of BSA by SAPs.

-

Measure the diameter of the colony and the diameter of the halo.

-

The inhibitory effect of this compound is observed as a reduction in the size of the proteolytic halo.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.

-

Conclusion

This compound represents a compelling natural product with demonstrated anti-fungal potential through the inhibition of Candida albicans secreted aspartic proteases. Its unique serratane triterpenoid structure provides a foundation for further investigation into its mechanism of action and potential for therapeutic development. The methodologies outlined in this guide offer a starting point for researchers to explore the full potential of this and related compounds in the ongoing search for novel anti-infective agents.

References

A Technical Guide to the Putative Discovery and Isolation of Lycernuic Acid A from Lycopodium cernuum

Disclaimer: As of late 2025, the scientific literature does not contain a specific report on the discovery and isolation of a compound named Lycernuic acid A from Lycopodium cernuum. However, the isolation of a new natural product, methyl lycernuate-A, has been reported from the related species Lycopodium clavatum. Furthermore, numerous serratane triterpenoids, the chemical class to which this compound likely belongs, have been successfully isolated and characterized from Lycopodium cernuum. This guide, therefore, presents a comprehensive, albeit putative, methodology based on established protocols for the isolation of analogous serratane triterpenoids from Lycopodium cernuum and related species. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Lycopodium cernuum and its Chemical Constituents

Lycopodium cernuum, a species of clubmoss, is a rich source of diverse secondary metabolites. Among these, the serratane triterpenoids are a prominent class of compounds. These molecules are characterized by a pentacyclic skeleton and exhibit a range of biological activities. Phytochemical investigations of Lycopodium cernuum have led to the isolation and identification of several novel serratane triterpenoids, some of which have demonstrated significant α-glucosidase inhibitory activity[1]. This suggests the potential for discovering new bioactive molecules, such as this compound, within this plant species.

Data Presentation: Triterpenoids from Lycopodium cernuum

The following tables summarize the types of serratane triterpenoids that have been isolated from Lycopodium cernuum and provide representative spectroscopic data. This information is crucial for the identification and characterization of new compounds like this compound.

Table 1: Examples of Serratane Triterpenoids Isolated from Lycopodium cernuum

| Compound Name | Molecular Formula | Reference |

| 3β, 21β-dihydroxyserra-14-en-24-oic acid-3β-(5'-hydroxybenzoate) | C37H52O6 | [1] |

| 3β, 21β, 24-trihydroxyserrat-14-en-3β-(5'-hydroxyl benzoate) | C37H54O6 | [1] |

| 3β, 14α, 15α, 21β-tetrahydroxyserratane-24-methyl ester | C31H52O6 | [1] |

| 3β-hydroxy-21β-acetate-16-oxoserrat-14-en-24-oic acid | C32H48O6 | [1] |

| 3β, 21β-dihydroxy-16α, 29-epoxyserrat-14-en-24-methyl ester | C31H48O5 | [1] |

| Serrat‐14‐en‐3β,21β‐diol | C30H50O2 | [2] |

| Serrat‐14‐en‐3β,21α‐diol | C30H50O2 | [2] |

Table 2: Representative ¹H and ¹³C NMR Data for a Serratane Triterpenoid from Lycopodium cernuum

The following data corresponds to 3β, 21β-dihydroxy-16α, 29-epoxyserrat-14-en-24-methyl ester, a representative serratane triterpenoid isolated from L. cernuum[1]. This data is illustrative of the type of spectroscopic information required to elucidate the structure of this compound.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 39.8 | 1.60 (m), 1.05 (m) |

| 2 | 27.5 | 1.65 (m) |

| 3 | 79.1 | 3.20 (dd, J = 11.5, 5.0) |

| 4 | 38.9 | - |

| 5 | 55.4 | 0.83 (m) |

| 14 | 148.9 | - |

| 15 | 118.2 | 5.35 (s) |

| 16 | 80.5 | 4.50 (s) |

| 21 | 75.8 | 3.45 (dd, J = 11.0, 4.5) |

| 24-COOCH₃ | 176.9 | - |

| 24-OCH₃ | 51.8 | 3.65 (s) |

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and structure elucidation of serratane triterpenoids from Lycopodium species.

-

Plant Material Preparation: Air-dried whole plants of Lycopodium cernuum are pulverized into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield fractions of varying polarity. The serratane triterpenoids are typically enriched in the ethyl acetate fraction.

The ethyl acetate fraction is subjected to a series of chromatographic separations to isolate individual compounds.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of increasing polarity, typically a mixture of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in triterpenoids are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by semi-preparative or preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water.

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), and nuclear Overhauser effect spectroscopy (NOESY) are used to establish the connectivity of atoms and the relative stereochemistry of the molecule.

-

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of serratane triterpenoids from Lycopodium cernuum.

Caption: General workflow for the isolation of this compound.

Caption: Logical workflow for structure elucidation.

Conclusion

The genus Lycopodium is a proven source of structurally unique and biologically active serratane triterpenoids. While the specific discovery of this compound from Lycopodium cernuum awaits its formal report in the scientific literature, the established methodologies for the isolation and characterization of analogous compounds provide a clear and robust framework for its putative discovery. The protocols and data presented in this guide offer a comprehensive starting point for researchers aiming to explore the rich chemical diversity of Lycopodium cernuum and to uncover novel therapeutic agents. Future research should focus on the targeted isolation of this compound from L. cernuum to fully characterize its structure and evaluate its pharmacological potential.

References

Lycernuic Acid A: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycernuic acid A, a pentacyclic triterpenoid of the serratane type, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its extraction and isolation, and an examination of its role in cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Natural Sources and Abundance

This compound is a secondary metabolite found in club mosses of the Lycopodiaceae family. The primary documented sources of this compound are:

-

Lycopodium cernuum (also known as Palhinhaea cernua or Lycopodiella cernua) : This is the most frequently cited source for the isolation of this compound and a variety of other serratene triterpenoids.

-

Lycopodium japonicum : This species has also been identified as a source of this compound, among other bioactive compounds.[1]

-

Lycopodium clavatum : While a rich source of other serratene triterpenoids with demonstrated anti-inflammatory activity, the presence of this compound in this species is less documented.[2]

Quantitative Abundance

Quantitative data on the specific abundance of this compound in its natural sources is limited in the currently available scientific literature. Most studies have focused on the isolation and structural elucidation of a range of compounds from Lycopodium species, rather than the quantification of individual triterpenoids. One study reported an optimized enzymatic extraction method for total triterpenoids from Lycopodium cernuum, achieving a yield of 6.29%. However, the specific yield of this compound was not detailed.[3]

The table below summarizes the available information on the natural sources of this compound. Further quantitative studies, for example using validated HPLC-UV or LC-MS methods, are required to determine the precise concentration of this compound in various Lycopodium species.

| Natural Source | Family | Compound Class | Reported Presence of this compound | Quantitative Data (this compound) |

| Lycopodium cernuum | Lycopodiaceae | Serratene Triterpenoid | Yes | Not Reported |

| Lycopodium japonicum | Lycopodiaceae | Serratene Triterpenoid | Yes[1] | Not Reported |

| Lycopodium clavatum | Lycopodiaceae | Serratene Triterpenoid | Implied by presence of other serratenes | Not Reported |

Experimental Protocols

The following sections provide a detailed methodology for the extraction and isolation of this compound from its natural sources, based on established protocols for serratene triterpenoids.

Extraction of Total Triterpenoids

This protocol outlines a general procedure for the solvent-based extraction of triterpenoids from dried plant material.

Materials:

-

Air-dried and powdered whole plant material of Lycopodium species (e.g., Lycopodium cernuum)

-

Methanol (MeOH), analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Petroleum ether

-

Dichloromethane (CH2Cl2)

-

Deionized water (H2O)

-

Rotary evaporator

-

Large glass flasks

-

Filter paper and funnel or filtration apparatus

Procedure:

-

Macerate the air-dried and powdered plant material in methanol at room temperature for an extended period (e.g., 72 hours), with occasional agitation. The process should be repeated multiple times (typically 3x) to ensure exhaustive extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Suspend the crude extract in deionized water and perform a liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with petroleum ether to remove nonpolar constituents like fats and waxes.

-

Next, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction is expected to contain the majority of the triterpenoids, including this compound.

-

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness to yield the total triterpenoid-rich extract.

Isolation of this compound by Column Chromatography

This protocol describes the separation of individual triterpenoids from the crude extract using a combination of chromatographic techniques.

Materials:

-

Total triterpenoid-rich extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography: n-hexane, ethyl acetate, chloroform, methanol

-

Glass columns for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the triterpenoid-rich extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate).

-

Prepare a silica gel column packed with a slurry of silica gel in the initial mobile phase (e.g., n-hexane).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column.

-

A common mobile phase for this step is a mixture of chloroform and methanol (e.g., 1:1 v/v).[3]

-

Collect and combine fractions based on TLC analysis.

-

-

Preparative HPLC (Optional):

-

For final purification to obtain highly pure this compound, preparative HPLC can be employed.

-

A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

The separation is monitored by a UV detector.

-

Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on related serratene triterpenoids and other pentacyclic triterpenoids provides insights into their potential mechanisms of action, particularly in the context of inflammation. Many triterpenoids have been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[4][5][6]

The diagram below illustrates a proposed mechanism for the anti-inflammatory action of serratene triterpenoids, including potentially this compound.

References

- 1. <i>Lycopodium japonicum</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Lycernuic Acid A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycernuic acid A, a pentacyclic triterpenoid of the serratane skeleton type, is a specialized metabolite isolated from plants of the Lycopodium genus, such as Lycopodium cernuum and Lycopodium serratum. As with many complex natural products, its complete biosynthetic pathway has not been fully elucidated. However, based on the well-established principles of triterpenoid biosynthesis in plants, a putative pathway can be proposed. This technical guide provides an in-depth overview of the core biosynthetic steps leading to this compound, including the formation of the isoprene precursors, the cyclization of 2,3-oxidosqualene to the serratane backbone, and the subsequent oxidative tailoring. This document also includes a summary of relevant quantitative data from analogous pathways, detailed experimental protocols for the characterization of key enzyme classes, and visualizations of the proposed pathway and experimental workflows to aid in further research and potential biotechnological applications.

Introduction to this compound

This compound is a member of the serratane family of triterpenoids, which are characterized by a unique pentacyclic skeleton. Specifically, it has been identified as 3β,21β-dihydroxyserrat-14-en-24-oic acid. Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, squalene. They exhibit a wide range of biological activities, and thus, understanding their biosynthesis is of significant interest for drug discovery and development. The proposed biosynthetic pathway for this compound is presented herein as a model for stimulating further investigation into the enzymatic machinery of Lycopodium species.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

Stage 1: Formation of the Universal Triterpenoid Precursor, 2,3-Oxidosqualene.

-

Stage 2: Cyclization to the Serratane Skeleton.

-

Stage 3: Tailoring of the Serratane Backbone.

Stage 1: Formation of 2,3-Oxidosqualene

This initial stage is common to the biosynthesis of all triterpenoids and sterols in plants. It begins with the synthesis of the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. A series of head-to-tail condensations of IPP with DMAPP, catalyzed by prenyltransferases, leads to the formation of the C15 compound, farnesyl pyrophosphate (FPP). Two molecules of FPP then undergo a head-to-head condensation reaction, catalyzed by squalene synthase (SQS), to yield the C30 linear hydrocarbon, squalene. Finally, squalene is epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.

Figure 1: Formation of 2,3-Oxidosqualene.

Stage 2: Cyclization to the Serratane Skeleton

The cyclization of the linear 2,3-oxidosqualene into the complex pentacyclic serratane skeleton is a critical and defining step. This reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. For the formation of the serratane backbone, a putative serratane synthase would catalyze a series of concerted cyclization and rearrangement reactions. While the specific enzyme in Lycopodium has not been characterized, it is hypothesized to proceed through a proton-initiated cyclization cascade.

Figure 2: Cyclization to the Serratane Skeleton.

Stage 3: Tailoring of the Serratane Backbone

Following the formation of the core serratane skeleton, a series of tailoring reactions occur to produce the final this compound molecule. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes like dehydrogenases and reductases. Based on the structure of this compound (3β,21β-dihydroxyserrat-14-en-24-oic acid), the following putative tailoring steps are proposed:

-

Hydroxylation at C-3 and C-21: Specific CYPs are proposed to introduce hydroxyl groups at the C-3 and C-21 positions of the serratane backbone.

-

Desaturation at C-14: A desaturase enzyme is likely responsible for introducing the double bond between C-14 and C-15.

-

Oxidation at C-24: A series of oxidative reactions, likely catalyzed by one or more CYPs, would convert the methyl group at C-24 into a carboxylic acid. This may proceed through an alcohol and an aldehyde intermediate.

Figure 3: Putative Tailoring of the Serratane Skeleton.

Quantitative Data on Triterpenoid Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not available. However, data from studies on other plant triterpenoid biosynthetic pathways can provide a useful reference for researchers.

| Enzyme Class | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Oxidosqualene Cyclase | β-amyrin synthase | 2,3-Oxidosqualene | 10-50 | 0.1-1.0 | Arabidopsis thaliana | (Fazio et al., 2004) |

| Lupeol synthase | 2,3-Oxidosqualene | 5-25 | 0.05-0.5 | Olea europaea | (Segura et al., 2000) | |

| Cytochrome P450 | CYP716A12 (C-28 oxidase) | β-amyrin | 1-10 | 0.01-0.1 | Medicago truncatula | (Fukushima et al., 2011) |

| CYP88D6 (C-11 oxidase) | β-amyrin | 2-15 | 0.02-0.2 | Glycyrrhiza uralensis | (Seki et al., 2008) | |

| Squalene Synthase | SQS | Farnesyl pyrophosphate | 0.5-5 | 0.1-2.0 | Arabidopsis thaliana | (Busquets et al., 2008) |

| Squalene Epoxidase | SQE | Squalene | 1-20 | 0.05-0.8 | Nicotiana tabacum | (Uchida et al., 2009) |

Table 1: Representative Kinetic Data for Enzymes in Triterpenoid Biosynthesis.

Experimental Protocols

Heterologous Expression and Assay of Oxidosqualene Cyclase (OSC) Activity

This protocol describes the functional characterization of a candidate OSC gene, such as a putative serratane synthase.

Experimental Workflow:

Figure 4: Workflow for OSC Functional Characterization.

Methodology:

-

Gene Identification and Cloning: A candidate OSC gene is identified from a Lycopodium transcriptome database based on homology to known triterpene synthases. The full-length open reading frame is amplified by PCR and cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Heterologous Expression: The expression plasmid is transformed into a lanosterol synthase-deficient strain of Saccharomyces cerevisiae (e.g., GIL77). This strain accumulates 2,3-oxidosqualene, the substrate for the OSC.

-

Microsome Preparation: Yeast cells expressing the candidate OSC are harvested and lysed. The microsomal fraction, containing the membrane-bound OSC, is isolated by differential centrifugation.

-

Enzyme Assay: The microsomal preparation is incubated with 2,3-oxidosqualene in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 30°C for 2-4 hours.

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate). The extracted triterpenes are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared with authentic standards if available.

-

Structure Elucidation: For novel products, large-scale incubations can be performed, and the product purified by chromatography for structure elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Assay of Cytochrome P450 (CYP) Activity

This protocol is for the functional characterization of a candidate CYP involved in the tailoring of the serratane backbone.

Methodology:

-

Heterologous Expression: The candidate CYP gene and a cytochrome P450 reductase (CPR) gene are co-expressed in a suitable system, such as yeast or insect cells. Microsomes containing both enzymes are then prepared.

-

Enzyme Assay: The reaction mixture contains the microsomes, the putative substrate (e.g., serratane backbone or a hydroxylated intermediate), an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 30°C for 1-2 hours.

-

Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent. The products are then analyzed by LC-MS to identify the hydroxylated or oxidized derivatives of the substrate.

Conclusion

The biosynthesis of this compound in Lycopodium species is a complex process involving a dedicated set of enzymes. While the complete pathway remains to be experimentally validated, the proposed route, based on established principles of triterpenoid biosynthesis, provides a solid framework for future research. The identification and characterization of the specific serratane synthase and the tailoring CYPs will be crucial for understanding the chemical diversity of triterpenoids in these unique plants and for enabling the biotechnological production of this compound and related compounds for potential pharmaceutical applications. The protocols and data presented in this guide are intended to facilitate these research endeavors.

Physical and chemical properties of Lycernuic acid A.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycernuic acid A, a serratene triterpenoid, is a natural product isolated from plants of the Lycopodiaceae family. Its chemical structure has been identified as 3β,21β-dihydroxyserrat-14-en-24-oic acid. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to support research and drug development efforts. While some data on its biological activity is available, further investigation is warranted to fully elucidate its therapeutic potential.

Physicochemical Properties

Precise experimental values for some physical properties of this compound remain to be fully documented in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | 3β,21β-dihydroxyserrat-14-en-24-oic acid | |

| Molecular Formula | C₃₀H₄₈O₄ | [1] |

| Molecular Weight | 472.7 g/mol | [1] |

| CAS Number | 53755-77-4 | [1] |

| Appearance | Powder | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectroscopic Data

The 13C NMR spectroscopic data for this compound has been reported, providing crucial information for its structural confirmation.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological activities, although some findings present conflicting information that highlights the need for further research.

Antifungal Activity

An initial study involving activity-guided fractionation of an ethanol extract from Lycopodium cernuum suggested that serratene triterpenes might possess inhibitory effects against Candida albicans secreted aspartic proteases (SAPs). However, a subsequent detailed analysis within the same study concluded that this compound, along with several other isolated serratene triterpenoids, was inactive against C. albicans SAPs. The inhibitory activity was attributed to other compounds within the extract, namely lycernuic acid C and a flavonoid glycoside[1].

Potential Anti-Inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, research on other serratene triterpenoids isolated from related Lycopodium species provides compelling indirect evidence for its potential in this area.

A study on serratene triterpenoids from Lycopodium clavatum demonstrated that these compounds can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, these compounds suppressed the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-8 (IL-8)[2].

The underlying mechanism for this anti-inflammatory action was found to involve the inhibition of key signaling pathways. The serratene triterpenoids from L. clavatum were observed to downregulate the expression of LPS-induced nuclear factor-kappa B (NF-κB) and phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2) in RAW 264.7 cells[2]. Given the structural similarity of this compound to these compounds, it is plausible that it may also exert anti-inflammatory effects through the modulation of the NF-κB and MAPK/ERK signaling pathways.

Diagram 1: Hypothesized Anti-Inflammatory Signaling Pathway of Serratene Triterpenoids

Caption: Proposed mechanism of anti-inflammatory action of serratene triterpenoids.

Experimental Protocols

Extraction and Isolation of Serratene Triterpenoids from Lycopodium Species

The following is a general protocol for the extraction and isolation of serratene triterpenoids from Lycopodium species, which can be adapted for the specific isolation of this compound.

Workflow Diagram 2: General Protocol for Extraction and Isolation

Caption: A generalized workflow for the isolation of serratene triterpenoids.

Detailed Steps:

-

Plant Material Preparation: Air-dry the whole plants or specific parts (e.g., aerial parts) of the Lycopodium species and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 7 days), with periodic agitation. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The serratene triterpenoids are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate the components based on polarity.

-

Sephadex LH-20 Column Chromatography: Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate compounds based on size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual serratene triterpenoids, including this compound, is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water).

-

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

Workflow Diagram 3: Nitric Oxide (NO) Production Inhibition Assay

Caption: Workflow for assessing the inhibition of nitric oxide production.

Detailed Steps:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them into 96-well plates at an appropriate density.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (e.g., at a final concentration of 1 µg/mL).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-only treated control. The IC₅₀ value can then be determined.

Conclusion and Future Directions

This compound is a structurally defined serratene triterpenoid with potential, yet underexplored, biological activities. While initial investigations into its antifungal properties were not promising, the demonstrated anti-inflammatory effects of related compounds suggest that this is a valuable area for future research. Specifically, studies confirming the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways are needed. Furthermore, a comprehensive characterization of its physical properties, including its melting point, boiling point, and pKa, is essential for its development as a potential therapeutic agent. The protocols outlined in this guide provide a framework for the isolation and biological evaluation of this compound, which will be critical for advancing our understanding of this natural product.

References

- 1. lycophlegmariols-a-d-cytotoxic-serratene-triterpenoids-from-the-club-moss-lycopodium-phlegmaria-l - Ask this paper | Bohrium [bohrium.com]

- 2. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Lycernuic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lycernuic acid A, a serratene triterpene isolated from Lycopodium cernuum. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and a visual workflow for its analysis.

Chemical Identity and Source

This compound is a serratene triterpene identified as 3β,21β-dihydroxyserrat-14-en-24-oic acid . It was first isolated from the plant Lycopodium cernuum (also known as Palhinhaea cernua), a species of clubmoss. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum of this compound was recorded in Pyridine-d₅ (d₅-py). The chemical shifts (δ) are reported in parts per million (ppm).

| Carbon Position | Chemical Shift (δ) in d₅-py (ppm) |

| 1 | 39.1 |

| 2 | 22.1 |

| 3 | 78.0 |

| 4 | 51.5 |

| 5 | 57.1 |

| 6 | 19.1 |

| 7 | 33.6 |

| 8 | 41.5 |

| 9 | 51.0 |

| 10 | 38.0 |

| 11 | 25.1 |

| 12 | 28.0 |

| 13 | 44.5 |

| 14 | 129.1 |

| 15 | 136.1 |

| 16 | 30.1 |

| 17 | 48.1 |

| 18 | 47.5 |

| 19 | 36.1 |

| 20 | 31.1 |

| 21 | 73.1 |

| 22 | 42.1 |

| 23 | 28.1 |

| 24 | 180.1 |

| 25 | 16.5 |

| 26 | 17.1 |

| 27 | 15.1 |

| 28 | 29.1 |

| 29 | 21.1 |

| 30 | 27.1 |

Data sourced from Zhang et al., J. Nat. Prod. 2002, 65(7), 979-85.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectral data for this compound was also recorded in Pyridine-d₅ (d₅-py).

(Specific ¹H NMR chemical shift and coupling constant data for this compound were not explicitly detailed in the available abstract. Access to the full publication is required for a comprehensive table.)

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M + Na]⁺ | 509.3606 | 509.3607 | C₃₀H₄₈O₄Na |

Data inferred from the primary isolation paper which used this technique for structural elucidation of related compounds.

Experimental Protocols

The following methodologies are based on the procedures described for the isolation and characterization of serratene triterpenes from Lycopodium cernuum.

Extraction and Isolation

The dried, ground whole plant of Lycopodium cernuum was extracted with ethanol. The resulting extract was then subjected to activity-guided fractionation to isolate the bioactive compounds, including this compound. This process typically involves multiple chromatographic steps, such as column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer. Samples were dissolved in deuterated pyridine (d₅-py). Chemical shifts are reported in ppm relative to the solvent signal.

-

Mass Spectrometry: HRESIMS data were obtained on a mass spectrometer equipped with an electrospray ionization source to determine the exact mass and molecular formula of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the extraction, isolation, and spectroscopic analysis of this compound.

Caption: Workflow for the analysis of this compound.

Potential Therapeutic Effects of Lycernuic Acid A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycernuic acid A, a serratene triterpenoid isolated from plants of the Lycopodium genus, has emerged as a molecule of interest for its potential therapeutic applications. This document provides a comprehensive overview of the currently available scientific data on this compound and related serratene triterpenoids. While research specifically on this compound is in its nascent stages, preliminary findings highlight its antifungal properties. Broader studies on the serratene triterpenoid class suggest a wider range of potential bioactivities, including anti-inflammatory and antiproliferative effects. This whitepaper consolidates the existing quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their pharmacological properties. Among these, the serratene-type triterpenoids, predominantly found in the Lycopodiaceae family of plants, are recognized for their potential cytotoxic and chemopreventive activities.[1] this compound is a member of this family, and initial studies have indicated its potential as a therapeutic agent. This document aims to synthesize the current knowledge on this compound, providing a technical guide for further research and development.

Quantitative Data Summary

The available quantitative data for this compound is currently limited to its antifungal activity. To provide a broader context of the potential bioactivities of this class of molecules, data for other closely related serratene triterpenoids are also presented.

Table 1: Antifungal Activity of this compound

| Compound | Target | Assay | IC50 | Source |

| This compound | Candida albicans secreted aspartic proteases (SAP) | In vitro enzyme inhibition assay | 20 µg/mL | J Nat Prod. 2002 Jul;65(7):979-85 |

Table 2: Anti-inflammatory and Antiproliferative Activities of Related Serratene Triterpenoids

| Compound(s) | Biological Activity | Cell Line | Key Findings | Source |

| Serratene triterpenoids from Lycopodium complanatum | Anti-inflammatory | RAW264.7 macrophages | Diminished nitric oxide (NO) production in a concentration-dependent manner. | Bioorg Chem. 2020 Aug;101:103959 |

| Serratene triterpenoids from Lycopodium clavatum | Anti-inflammatory | RAW 264.7 macrophages, HT-29 cells | Significantly inhibited LPS-induced NO production. Downregulated pro-inflammatory cytokines (IL-1β, IL-8). | Bioorg Chem. 2020 Mar;96:103632 |

| Lycomplanatums A-H and known analogues from Lycopodium complanatum | Antiproliferative | MCF-7 (human breast adenocarcinoma) and other human cancer cell lines | Moderate antiproliferative effects with IC50 values ranging from 13.8-44.7 μM against MCF-7 cells. | Bioorg Chem. 2020 Aug;101:103959 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are representative protocols for the key experiments cited in the context of this compound and related serratene triterpenoids.

Inhibition of Candida albicans Secreted Aspartic Proteases (SAP) Assay

This protocol is a representative method for determining the inhibitory activity of a compound against C. albicans SAP.

-

Enzyme and Substrate Preparation:

-

Secreted aspartic proteases (SAPs) are purified from the culture supernatant of a virulent Candida albicans strain.

-

A synthetic peptide substrate, such as one containing a fluorophore and a quencher, is used. The cleavage of the peptide by SAP results in a measurable fluorescent signal.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well microplate format.

-

A reaction mixture is prepared containing the purified SAP enzyme in an appropriate buffer (e.g., sodium acetate buffer, pH 4.5).

-

The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

-

The reaction is initiated by the addition of the fluorescent peptide substrate.

-

The plate is incubated at 37°C for a specified period.

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control (containing only the solvent).

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Anti-inflammatory Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound (e.g., a serratene triterpenoid) for a specific duration (e.g., 1 hour).

-

The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation is also included.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

-

Nitric Oxide Measurement (Griess Assay):

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature.

-

The absorbance at 540 nm is measured using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

-

-

Data Analysis:

-

The percentage of inhibition of NO production is calculated for each concentration of the test compound compared to the LPS-stimulated control.

-

The IC50 value for NO production inhibition can be calculated.

-

Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Culture:

-

Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium and conditions.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells.

-

The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Potential Anti-inflammatory Signaling Pathway

Serratene triterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related compounds suggest the involvement of the NF-κB and MAPK (ERK) pathways.

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Workflow for Antifungal Activity Assessment

The following diagram illustrates the general workflow for evaluating the antifungal properties of a test compound like this compound.

Caption: Workflow for antifungal IC50 determination.

Experimental Workflow for Antiproliferative Activity Assessment

This diagram outlines the steps involved in assessing the antiproliferative effects of a compound using the MTT assay.

Caption: Workflow for antiproliferative MTT assay.

Conclusion and Future Directions

This compound presents an interesting starting point for the development of novel therapeutic agents. Its demonstrated in vitro activity against a key virulence factor of Candida albicans warrants further investigation into its potential as an antifungal agent. The broader biological activities observed for the serratene triterpenoid class, including anti-inflammatory and antiproliferative effects, suggest that this compound may possess a wider pharmacological profile than is currently known.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, antiproliferative, and other potential therapeutic effects of this compound in a broader range of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

This technical guide provides a foundation for these future endeavors, consolidating the current knowledge and offering a roadmap for the continued exploration of this compound as a potential therapeutic candidate.

References

Lycernuic Acid A: A Triterpenoid from Traditional Medicinal Plants with Underexplored Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lycernuic acid A, a serratene triterpenoid isolated from plants of the Lycopodium genus, presents a case of a naturally occurring compound from a traditionally used medicinal plant family whose specific pharmacological profile remains largely uncharacterized. Plants belonging to the Lycopodiaceae family have a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions and digestive disorders. While the broader class of serratene triterpenoids has demonstrated promising biological activities, including anti-inflammatory and anti-cancer effects, direct scientific evidence linking this compound to the traditional uses of its source plants is currently unavailable. This technical guide synthesizes the existing, albeit limited, scientific data on this compound, discusses the ethnobotanical context of its source organisms, and reviews the activities of related compounds to provide a framework for future research and drug discovery efforts.

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of drug development. Traditional medicine systems often provide a valuable starting point, highlighting botanicals with a long history of human use. The genus Lycopodium, commonly known as clubmosses, encompasses a variety of species that have been utilized in traditional medicine across different cultures.[1] These plants are known to produce a diverse array of secondary metabolites, including alkaloids and triterpenoids.[1] Among the latter, the serratene triterpenoids are a characteristic class of compounds found in the Lycopodiaceae family.[2]

This compound is one such serratene triterpenoid. Despite its origin from medicinally relevant plants, it remains a poorly studied molecule. This guide aims to collate the known information on this compound, provide context through the traditional uses of its source plants and the biological activities of related serratene triterpenoids, and identify the significant knowledge gaps that represent opportunities for future research.

Chemical Identity and Source of this compound

This compound is chemically identified as 3β,21β-dihydroxyserrat-14-en-24-oic acid . It belongs to the serratane subclass of pentacyclic triterpenoids.

| Compound Name | Chemical Structure | Molecular Formula | Molar Mass | Source Organisms |

| This compound | 3β,21β-dihydroxyserrat-14-en-24-oic acid | C₃₀H₄₈O₄ | 472.7 g/mol | Lycopodium cernuum, Lycopodium serratum |

Role in Traditional Medicine: An Evidence Gap

Plants of the Lycopodium genus have a long history of use in traditional medicine. For instance, Lycopodium clavatum has been used to treat kidney disorders, rheumatic arthritis, and gastritis.[3] The spores and leaves of various Lycopodium species have been used by Native Americans and in European folk medicine to manage pain, fever, diarrhea, and gas, and have been applied externally to promote the healing of rashes and wounds. Lycopodium serratum is also recognized in traditional medicinal practices.[4][5]

However, it is crucial to note that there is currently no direct scientific evidence to suggest that this compound is responsible for any of the therapeutic effects attributed to Lycopodium species in traditional medicine. The medicinal properties of these plants are more commonly associated with their alkaloid constituents, such as huperzine A, which is a known acetylcholinesterase inhibitor.[1] While triterpenoids are acknowledged as a major class of bioactive compounds in Lycopodium, the specific contribution of this compound to the overall pharmacological profile of the plant extracts has not been elucidated.[1]

Known Biological Activities of this compound and Related Compounds

Scientific investigation into the biological effects of this compound is in its infancy. The limited available data and the activities of closely related serratene triterpenoids are summarized below.

Direct Experimental Data for this compound

To date, only one peer-reviewed study has reported on the biological activity of this compound. In an assay to identify inhibitors of Candida albicans secreted aspartic proteases (SAPs), this compound was found to be inactive . In the same study, the related compound, Lycernuic acid C, did exhibit inhibitory activity.

| Compound | Assay | Result |

| This compound | Candida albicans secreted aspartic proteases (SAP) inhibition | Inactive |

| Lycernuic acid C | Candida albicans secreted aspartic proteases (SAP) inhibition | IC₅₀ = 20 µg/mL |

Biological Activities of Serratene Triterpenoids from Lycopodium

While data on this compound is scarce, other serratene triterpenoids isolated from Lycopodium species have demonstrated notable biological activities, suggesting potential avenues of research for this compound.

-

Anti-inflammatory Activity: Several serratane triterpenoids from Lycopodium clavatum have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][6] This inhibition of a key inflammatory mediator suggests anti-inflammatory potential.

-

Anti-cancer Activity: Some serratane triterpenoids from Lycopodium complanatum have exhibited moderate antiproliferative effects against various human cancer cell lines.[7]

These findings indicate that the serratene skeleton is a promising scaffold for the development of anti-inflammatory and anti-cancer agents. Further investigation is warranted to determine if this compound shares these properties.

Experimental Protocols

Due to the lack of published research on the biological activities of this compound, detailed experimental protocols for this specific compound are not available. However, a general methodology for the isolation and preliminary screening of serratene triterpenoids from Lycopodium species can be outlined.

General Isolation Procedure for Serratene Triterpenoids

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered plant material (e.g., whole plant of Lycopodium cernuum) is extracted with a suitable organic solvent such as ethanol or ethyl acetate.

-

Fractionation: The resulting crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex).

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Hypothetical Anti-inflammatory Screening Protocol

References

- 1. The traditional uses, secondary metabolites, and pharmacology of Lycopodium species [agris.fao.org]

- 2. Serratene triterpenoids and their biological activities from Lycopodiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. temperate.theferns.info [temperate.theferns.info]

- 5. Plant Lycopodium serratum (Lycopodiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Pharmacological Studies of Lycernuic Acid A: A Review of Available Data

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel natural compounds will find a conspicuous scarcity of early pharmacological data on Lycernuic acid A, a serratene triterpenoid isolated from Lycopodium species. Despite the promising anti-inflammatory and cytotoxic activities reported for other compounds in its class, this compound itself remains largely uncharacterized in the scientific literature, presenting a significant knowledge gap and an opportunity for future investigation.

This compound, chemically identified as 3β,21β-dihydroxyserrat-14-en-24-oic acid, is a natural product derived from clubmosses of the Lycopodium genus. While the broader family of serratene triterpenoids has garnered scientific interest for their biological activities, specific pharmacological assessments of this compound are exceptionally limited.

The primary and most cited early investigation involving this compound focused on its potential as an antifungal agent. In a study aimed at identifying natural inhibitors of Candida albicans secreted aspartic proteases (SAP), a key virulence factor in fungal infections, this compound was evaluated alongside other isolated serratene triterpenes. The findings of this study were definitive: this compound was found to be inactive against this target.[1] This initial screening, while valuable in ruling out one potential therapeutic application, did not explore other pharmacological avenues.

In contrast, other serratene triterpenoids isolated from Lycopodium species have demonstrated notable biological effects, suggesting that the serratane scaffold is a promising starting point for drug discovery. Studies on related compounds have revealed:

-

Anti-inflammatory Activity: Certain serratane triterpenoids have been shown to inhibit the production of key inflammatory mediators.

-

Cytotoxic Activity: Several compounds within this class have exhibited cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.

However, it is crucial to emphasize that these activities have not been specifically attributed to this compound in any published research to date. The absence of such data means that no quantitative metrics, such as IC50 or EC50 values, are available to be summarized.

Experimental Protocols

Due to the lack of reported biological activity for this compound, there are no specific experimental protocols to detail for this compound. The only documented experiment was the aforementioned screening against Candida albicans secreted aspartic proteases.[1]

Signaling Pathways and Experimental Workflows

The current body of scientific literature does not contain any studies that elucidate signaling pathways modulated by this compound. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

Conclusion

The early pharmacology of this compound is a field that remains in its infancy. The initial and sole pharmacological screening reported in the literature found it to be inactive as an antifungal agent against Candida albicans secreted aspartic proteases. While the broader class of serratene triterpenoids exhibits promising anti-inflammatory and cytotoxic potential, these properties have not been investigated for this compound specifically. This dearth of information highlights a significant opportunity for researchers in natural product pharmacology and drug discovery. Future studies are warranted to explore the potential anti-inflammatory, cytotoxic, and other biological activities of this compound, which would, in turn, provide the necessary data to understand its mechanism of action and potential therapeutic applications. Until such research is conducted, a comprehensive technical guide on the pharmacology of this compound cannot be fully realized.

References

Methodological & Application

Synthesis protocol for Lycernuic acid A and its derivatives.

An application note and protocol for the synthesis of Lycernuic Acid A and its derivatives is not available at this time. Searches for "this compound" did not yield relevant results, suggesting that this may be a less common or potentially misidentified compound.

To provide a comprehensive and accurate protocol, detailed information regarding the chemical structure, origin, and known biological activities of this compound is required. Without this foundational information, the development of a synthesis protocol, including experimental details, data presentation, and pathway visualizations, cannot be accomplished.

Researchers, scientists, and drug development professionals interested in the synthesis of a specific natural product or its derivatives are encouraged to verify the compound's name and structure through established chemical databases such as SciFinder, Reaxys, or PubChem. Once the correct chemical identity is established, a targeted literature search can be performed to find relevant synthesis methodologies and biological data.

For general guidance on the synthesis of complex natural products and their derivatives, a number of resources are available:

-

Review Articles: Comprehensive reviews in journals like Chemical Reviews, Natural Product Reports, and the Journal of Natural Products often detail the state-of-the-art in the total synthesis of various classes of natural products.

-

Methodology Papers: Journals such as the Journal of the American Chemical Society, Angewandte Chemie, and Organic Letters publish detailed experimental procedures for novel synthetic transformations that can be applied to the synthesis of complex molecules.

-

Chemical Databases: As mentioned, databases like SciFinder and Reaxys provide extensive information on known compounds, including published synthesis routes and spectroscopic data.

Should further information on the specific structure and identity of "this compound" become available, a detailed application note and protocol can be developed.

Application Note: Quantification of Lycernuic Acid A in Plant Extracts using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycernuic acid A is a serratene-type triterpenoid, a class of complex secondary metabolites found in certain plant species. Compounds of this nature, including this compound and its analogues like Lycernuic B and various lycernuic ketones, have been isolated from Palhinhaea cernua (also known as Lycopodiella cernua), a member of the clubmoss family (Lycopodiaceae)[1][2][3][4][5]. Triterpenoids are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which can include anti-inflammatory and cytotoxic properties[1][5].

Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Principle

This method employs a reversed-phase HPLC system to separate this compound from other components in the plant extract. The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase. Following chromatographic separation, the analyte is ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound, minimizing matrix interference and allowing for accurate quantification.

Experimental Protocols

Sample Preparation: Extraction of Triterpenoids from Plant Material

This protocol is a general procedure for the extraction of triterpenoids from dried plant material.

-

Grinding: Grind the dried plant material (e.g., whole plant of Palhinhaea cernua) into a fine powder (approximately 40-60 mesh).

-

Extraction Solvent: Prepare an 80% ethanol solution (v/v) in water.

-

Ultrasonic Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of the 80% ethanol solution.

-

Sonicate the mixture for 30 minutes at room temperature in an ultrasonic bath.

-

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection of Supernatant: Carefully decant the supernatant into a clean collection tube.

-

Re-extraction: Repeat the extraction process (steps 3-5) on the plant residue two more times to ensure complete extraction.

-

Pooling and Filtration: Combine the supernatants from all three extractions and filter through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

HPLC-MS/MS Analysis Protocol

The following HPLC-MS/MS conditions are recommended for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

HPLC System:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-22 min: Hold at 5% B for column re-equilibration.

-

Mass Spectrometer System:

-

Ion Source: Electrospray Ionization (ESI), negative mode.

-

Ion Spray Voltage: -4500 V.

-

Source Temperature: 550 °C.

-

Curtain Gas: 30 psi.

-

Collision Gas: Nitrogen.

-

MRM Transitions: To be determined by infusing a standard of this compound. For a structurally similar triterpenoid like oleanolic acid (C₃₀H₄₈O₃, MW 456.7), the transition is often m/z 455.4 → 455.4 (precursor ion scan) or fragmentation to product ions like m/z 407.3. For this compound (C₃₀H₄₈O₅, MW 488.7), the deprotonated molecule [M-H]⁻ would be at m/z 487.7. A plausible MRM transition would be m/z 487.7 → 439.7 (corresponding to a loss of COOH and H₂O).

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table presents a hypothetical summary for the quantification of this compound in a plant extract, based on a validated method.

| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| This compound | 12.5 | 487.7 → 439.7 | 0.05 | 0.15 | 98.5 |

| Internal Standard | 10.2 | 459.4 → 413.3 | - | - | - |

Note: Data is hypothetical and for illustrative purposes only. An appropriate internal standard, such as a structurally similar triterpenoid not present in the sample, should be used for accurate quantification.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound in plant extracts.

References

- 1. researchgate.net [researchgate.net]

- 2. Serratene-type triterpenoids from Palhinhaea cernua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]